1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15BrN2O3 and its molecular weight is 387.233. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, often referred to by its chemical structure or as a derivative of pyrazole, has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its biological relevance.
- A 4-bromophenyl group which may enhance its pharmacological properties.
- The pyrazole core, which is often associated with diverse biological activities.
The molecular formula is C16H14BrN2O3 with a molecular weight of approximately 364.2 g/mol.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited:
- IC50 values indicating potent activity against triple-negative breast cancer cells (MDA-MB-231) with values as low as 0.59μM .
- Selectivity indices suggesting lower toxicity towards normal cells compared to cancerous ones .
The proposed mechanisms by which pyrazole derivatives exert their anticancer effects include:
- Inhibition of tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest .
- Interference with signaling pathways associated with cell proliferation and survival.
ADMET Properties
Understanding the pharmacokinetic properties of the compound is crucial for its development as a therapeutic agent. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates:
- High lipophilicity (LogP: 4.248), which may enhance cellular uptake.
- Moderate blood-brain barrier permeability , suggesting potential central nervous system activity .
- Significant interactions with cytochrome P450 enzymes hint at metabolic stability .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesis involved multicomponent reactions leading to compounds with varied substituents on the pyrazole ring. The resulting derivatives were tested for their antiproliferative activity against several cancer cell lines.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
4g | MDA-MB-231 | 1.00 | >25 |
14c | SKBR3 | 2.01 | - |
14e | HL60 | 1.10 | - |
This table summarizes the efficacy of selected compounds against specific cancer cell lines .
Study 2: Crystal Structure Analysis
The crystal structure of a related compound was analyzed to confirm its configuration and bonding characteristics. The study provided insights into the spatial arrangement of atoms within the molecule, crucial for understanding its interaction with biological targets .
Eigenschaften
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11(22)21-16(12-2-5-14(19)6-3-12)9-15(20-21)13-4-7-17-18(8-13)24-10-23-17/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWMUWARODPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.